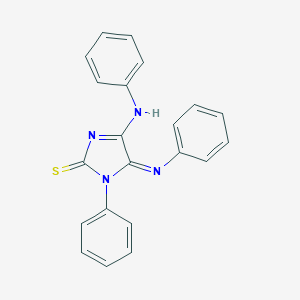
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione (PBIT) is a chemical compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals and materials science. PBIT is a member of the imidazolidine-2-thione family of compounds, which are known for their diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, this compound has been shown to exhibit antiviral, antibacterial, and anticancer properties. This compound has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, this compound has been investigated for its use in the development of new materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. This compound has been shown to exhibit strong binding affinity towards metal ions such as copper, cobalt, and nickel. The coordination complexes formed between this compound and metal ions have been shown to exhibit a variety of biological and chemical properties, such as catalytic activity and antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antiviral, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer cells. This compound has also been shown to exhibit antiviral properties against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its versatility. This compound can be easily synthesized using a variety of methods, and it can be used in a wide range of applications. Additionally, this compound exhibits strong binding affinity towards metal ions, which makes it useful in catalysis and other chemical reactions. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity towards certain types of cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. One area of research that has received significant attention is the development of new materials based on this compound. This compound has been shown to exhibit unique properties that make it useful in the development of new materials, such as polymers and nanomaterials. Another area of research that has potential for future development is the use of this compound in catalysis. This compound has been shown to exhibit catalytic activity towards a variety of reactions, and further research may lead to the development of new catalysts based on this compound. Finally, the potential use of this compound in the treatment of various diseases, such as cancer and viral infections, is an area of research that may lead to significant advances in the field of medicine.
Synthesemethoden
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be synthesized through a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a catalyst. Another method involves the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a base. This compound can also be synthesized through the reaction of 2-mercaptobenzimidazole with an aldehyde and an amine in the presence of a reducing agent.
Eigenschaften
Molekularformel |
C21H16N4S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-anilino-1-phenyl-5-phenyliminoimidazole-2-thione |
InChI |
InChI=1S/C21H16N4S/c26-21-24-19(22-16-10-4-1-5-11-16)20(23-17-12-6-2-7-13-17)25(21)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
InChI-Schlüssel |
JNLPISNKOBIBJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



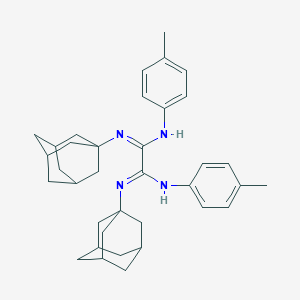
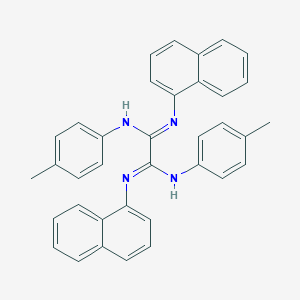

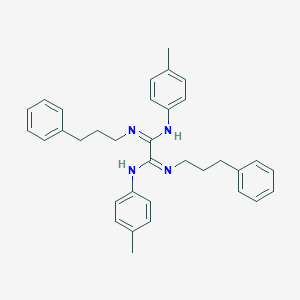
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)


![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
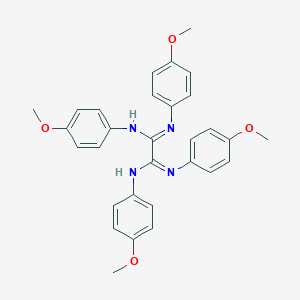
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)